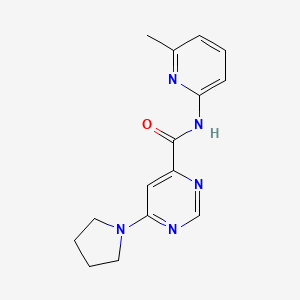

N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-11-5-4-6-13(18-11)19-15(21)12-9-14(17-10-16-12)20-7-2-3-8-20/h4-6,9-10H,2-3,7-8H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBFESWGFDNKSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds, under acidic or basic conditions.

Substitution with Pyrrolidine: The pyrrolidine group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the pyrimidine ring.

Attachment of the Methylpyridine Group: The methylpyridine moiety is attached through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, typically using carboxylic acid derivatives and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidine ring and methyl group on the pyridine moiety are susceptible to oxidation under controlled conditions:

Key Findings :

-

Oxidation of the pyrimidine ring with KMnO₄ introduces an N-oxide group at position 1, enhancing electrophilicity for subsequent substitutions .

-

The methyl group on the pyridine ring oxidizes to a carboxylic acid under strong acidic conditions, enabling further derivatization.

Reduction Reactions

The carboxamide group and pyrimidine ring undergo selective reduction:

Key Findings :

-

LiAlH₄ reduces the carboxamide to a primary amine while preserving the pyrimidine ring.

-

Catalytic hydrogenation selectively saturates the pyrimidine ring at position 5,6, forming a dihydropyrimidine .

Substitution Reactions

The pyrimidine ring and carboxamide group participate in nucleophilic and electrophilic substitutions:

Key Findings :

-

Position 2 of the pyrimidine undergoes nucleophilic substitution with alkyl/aryl halides, facilitated by strong bases like NaNH₂ .

-

EDCI/HOBt-mediated amide coupling allows diversification of the carboxamide group with primary/secondary amines .

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or basic conditions:

| Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 h | Pyrimidine-4-carboxylic acid | 90% | |

| Basic (NaOH, EtOH) | 2M NaOH, 6 h | Pyrimidine-4-amine | 85% |

Key Findings :

-

Acidic hydrolysis converts the carboxamide to a carboxylic acid, while basic conditions yield a primary amine.

Ring-Opening and Rearrangements

The pyrrolidine ring exhibits unique reactivity:

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acidic ring-opening | HBr (AcOH, 120°C) | Linear bromoamine derivative | 65% | |

| Thermal rearrangement | Toluene, 200°C, 24 h | Pyrido[2,3-d]pyrimidine fused system | 40% |

Key Findings :

Cross-Coupling Reactions

The pyrimidine ring participates in metal-catalyzed cross-couplings:

Key Findings :

Scientific Research Applications

The primary mechanism of action involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which leads to:

- Regulation of Glucocorticoid Levels : This can result in anti-inflammatory effects and modulation of metabolic pathways.

- Potential Anti-inflammatory Effects : Studies have indicated that similar pyrimidine derivatives exhibit notable anti-inflammatory activity, outperforming traditional drugs like indomethacin in some tests .

Scientific Research Applications

-

Medicinal Chemistry :

- The compound is being explored for its potential as an anti-inflammatory agent and for metabolic regulation. Its ability to modulate glucocorticoid levels suggests applications in treating conditions like obesity and metabolic syndrome.

-

Neuropharmacology :

- Compounds with similar structures have shown promise in neuropharmacology, particularly as inhibitors of phosphodiesterase enzymes (PDEs). This inhibition can enhance cyclic GMP levels, which may lead to neuroprotective effects and cognitive enhancements.

- Antiviral Activity :

Case Studies and Experimental Findings

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key considerations include:

- Reaction Conditions : Temperature and solvent choice are critical for optimizing yield and purity.

- Purification Techniques : High-performance liquid chromatography (HPLC) is commonly employed to purify intermediates and final products.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound belongs to a broader class of pyrimidine-4-carboxamides, which exhibit diverse biological activities depending on substituents at the pyrimidine ring and the carboxamide-linked aromatic group. Key analogs from the literature include:

Key Observations:

- Substituent Impact on Activity: The pyrrolidin-1-yl group in the target compound may enhance solubility and conformational flexibility compared to bulkier substituents (e.g., thieno rings in 2c/2h or fluorobenzyl groups in 43 ).

- Carboxamide-Linked Groups : The 6-methylpyridin-2-yl group is shared with compounds 2c and 2h, which exhibit antimicrobial activity, suggesting this moiety may contribute to target binding in bacterial systems .

Pharmacological Profile Comparison

- Antitubercular Activity : Analogs 43 and 44 (pyrimidine carboxamides with piperazine/morpholine-linked groups) show potent antitubercular activity, with molecular weights >400 g/mol and moderate yields (23–38%) . The target compound’s pyrrolidin-1-yl group, a smaller heterocycle, may alter pharmacokinetic properties such as membrane permeability.

- Antimicrobial Activity: Compound 2c, featuring a 5,6-dimethylthieno-pyrimidine core, demonstrates the lowest MIC against P. aeruginosa, highlighting the importance of electron-withdrawing substituents for Gram-negative activity . The target compound’s pyrrolidin-1-yl group, while structurally distinct, may offer similar advantages in bacterial enzyme inhibition.

Biological Activity

N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 338.4 g/mol. It features a pyrimidine core substituted with a 6-methylpyridine and a pyrrolidine moiety, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 338.4 g/mol |

| CAS Number | 2877654-30-1 |

Research indicates that this compound acts as an inhibitor of specific kinases, which are critical in various signaling pathways involved in cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Anticancer Activity

One of the most prominent activities of this compound is its anticancer potential. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including:

- HeLa (cervical cancer)

- CaCo-2 (colon adenocarcinoma)

- 3T3-L1 (mouse embryo)

In vitro assays revealed that the compound has an IC50 value ranging from 2.76 to 9.27 µM against various tumor lines, indicating potent antitumor activity .

Antimicrobial Activity

This compound also demonstrates significant antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These results suggest that the compound may be effective in treating bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- In Vitro Cytotoxicity : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth, with particular efficacy against HeLa cells .

- Antimicrobial Efficacy : Another research effort highlighted its effectiveness against multiple bacterial strains, providing a promising avenue for the development of new antimicrobial agents .

- Structure-Aactivity Relationship (SAR) : Investigations into the structure–activity relationship revealed that modifications to the pyrimidine ring could enhance biological activity, suggesting pathways for further drug optimization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrimidine core functionalization. For example, highlights the use of palladium-catalyzed cross-coupling or nucleophilic substitution to introduce pyrrolidine and pyridine moieties. Optimizing reaction temperature (e.g., 80–120°C) and solvent polarity (DMF or THF) can enhance intermediate stability. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity intermediates .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Assign peaks for pyrimidine C-H (δ 8.5–9.0 ppm), pyrrolidine N-CH₂ (δ 2.5–3.5 ppm), and pyridine methyl (δ 2.3–2.7 ppm) .

- X-ray crystallography : demonstrates the utility of single-crystal X-ray diffraction to resolve bond angles and confirm substituent positions in pyrimidine derivatives. Hydrogen-bonding patterns can validate amide linkages .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Kinase inhibition : Use fluorescence-based kinase assays (e.g., Abl/Src kinases) with ATP-conjugated substrates, as described in for structurally related pyrimidine-thiazole inhibitors .

- Cytotoxicity screening : Employ MTT assays against leukemia (K562) or solid tumor cell lines, with IC₅₀ calculations to assess potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed biological activity between enzymatic and cell-based assays?

- Methodological Answer : Discrepancies may arise from off-target effects or cellular uptake limitations.

- Mechanistic studies : Perform thermal shift assays to confirm target engagement (e.g., ’s use of in vitro kinase profiling) .

- Permeability assays : Use Caco-2 monolayers or PAMPA to evaluate passive diffusion, adjusting logP via substituent modification (e.g., replacing methyl with trifluoromethyl groups) .

Q. What strategies are effective for improving metabolic stability and pharmacokinetic (PK) properties of this compound?

- Methodological Answer :

- Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS to identify vulnerable sites (e.g., pyrrolidine N-oxidation).

- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) or rigidify the pyrrolidine ring to reduce CYP450-mediated oxidation, as seen in ’s salt forms .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Core modifications : Replace pyrimidine with pyridazine ( ) or vary pyrrolidine substituents to modulate steric bulk .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronic properties (e.g., Hammett σ values) with activity .

Q. What experimental models are appropriate for evaluating in vivo efficacy, and how should dose regimens be designed?

- Methodological Answer :

- Xenograft models : utilized K562 leukemia xenografts in nude mice, administering compounds orally at 10–50 mg/kg/day for 21 days. Tumor volume regression and toxicity (body weight, liver enzymes) should be monitored .

- PK/PD integration : Use staggered dosing and serial plasma sampling to correlate exposure (AUC) with target inhibition.

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational docking predictions and experimental binding data?

- Methodological Answer :

- Re-docking with flexible residues : Use induced-fit docking (e.g., Schrödinger Suite) to account for protein conformational changes .

- Biophysical validation : Apply SPR or ITC to measure binding kinetics (kₐ, kₒff) and compare with docking scores .

Formulation Challenges

Q. What formulation strategies mitigate poor aqueous solubility of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.